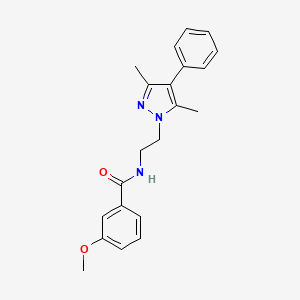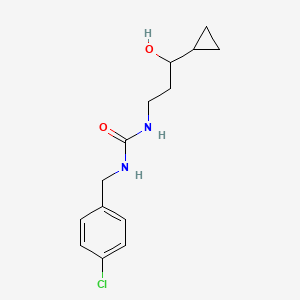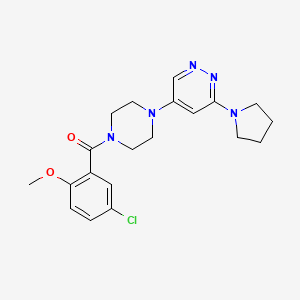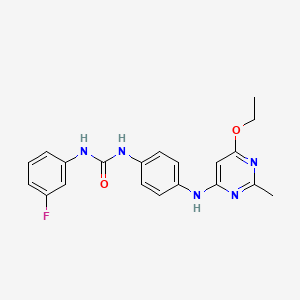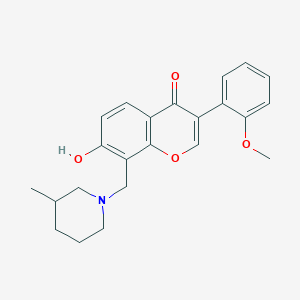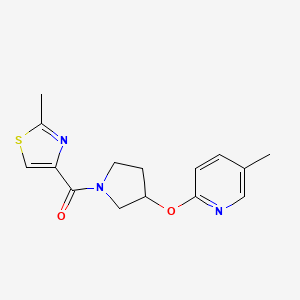
(3-((5-甲基吡啶-2-基)氧基)吡咯烷-1-基)(2-甲基噻唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step substitution reactions, highlighting the complexity and precision required in creating such molecules. For example, a study by Huang et al. (2021) on similar compounds utilized a three-step substitution reaction, demonstrating the intricate processes involved in synthesizing boric acid ester intermediates with benzene rings. The synthesis process is characterized by its specificity and the need for exact conditions to obtain the desired product (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" is often confirmed through various spectroscopic methods and crystallography. Huang et al. (2021) utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures, demonstrating the importance of these techniques in understanding the compound's configuration. Furthermore, density functional theory (DFT) was applied to calculate molecular structures, which were found consistent with crystal structures obtained from X-ray diffraction, illustrating the compound's conformational stability and electronic properties (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving compounds like "(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" are often complex and require specific conditions for desired outcomes. The studies on related compounds emphasize the role of substitution reactions in modifying the molecular structure to achieve certain chemical properties. These reactions are crucial for the functionalization of the compound and potentially altering its chemical behavior (Huang et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to understanding their behavior in different environments. X-ray diffraction provides detailed insights into the crystal structure, which is essential for predicting the stability and reactivity of the compound. The analysis of molecular electrostatic potential and frontier molecular orbitals further reveals the compound's physicochemical characteristics, such as electron distribution and potential reactive sites (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming bonds, are crucial for the compound's applications in synthesis and manufacturing. Studies like those by Huang et al. (2021) not only detail the synthesis and structural analysis but also hint at the chemical behaviors based on molecular structure and electronic properties. Understanding these properties is essential for any application in chemical synthesis, materials science, or pharmaceuticals (Huang et al., 2021).
科学研究应用
- β-氨基酮类化合物,如该化合物,在有机化学和药物研究中至关重要。 它们作为设计新型药物和生物活性分子的构建模块 .
药物化学与药物开发
抗病毒活性
作用机制
The mechanism of action of a compound describes how it interacts with biological systems. This is particularly important in pharmaceutical research, where understanding the mechanism of action can guide the development of new drugs. Unfortunately, specific information on the mechanism of action for this compound is not available .
安全和危害
未来方向
属性
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-4-14(16-7-10)20-12-5-6-18(8-12)15(19)13-9-21-11(2)17-13/h3-4,7,9,12H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOFHAGSDFXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

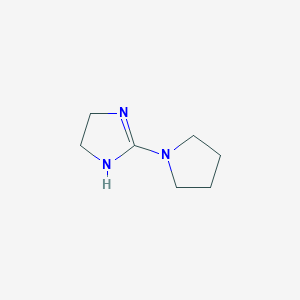
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
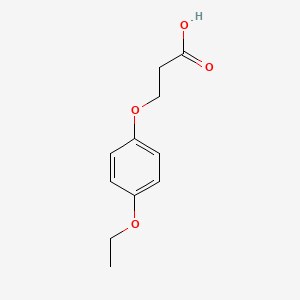
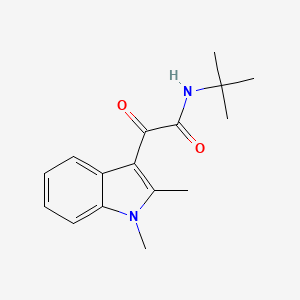
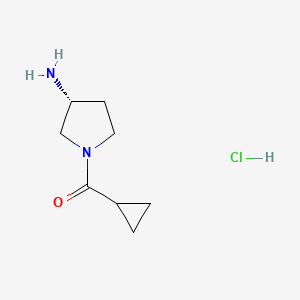
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
